1-benzyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds.
Introduction of substituents: The benzyl and dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions, using reagents like benzyl bromide and 3,4-dimethoxyphenyl ethyl bromide.
Final modifications: The carboxamide group can be introduced through amidation reactions, using reagents like carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-BENZYL-N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
1-BENZYL-N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including kinase inhibitors and receptor modulators.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of pyrazolopyridine derivatives and their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival . Additionally, it may interact with other proteins and nucleic acids, affecting various cellular processes .
Comparison with Similar Compounds
1-BENZYL-N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine: This parent compound lacks the specific substituents present in the target compound, resulting in different biological activities and chemical properties.
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine: This compound shares some structural similarities but lacks the dimethoxyphenyl and carboxamide groups, leading to distinct pharmacological profiles.
The unique combination of substituents in 1-BENZYL-N~4~-[1-(3,4-DIMETHOXYPHENYL)ETHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contributes to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H28N4O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-benzyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H28N4O3/c1-16-13-21(26(31)28-17(2)20-11-12-22(32-4)23(14-20)33-5)24-18(3)29-30(25(24)27-16)15-19-9-7-6-8-10-19/h6-14,17H,15H2,1-5H3,(H,28,31) |
InChI Key |
ATVBQBZADBVVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC(C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.